

Kinetic Profiling of Dimethylphosphinothioic Chloride: Mechanistic Insights & Reactivity Benchmarks

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Compound of Interest

Compound Name: *Dimethylphosphinothioic chloride*

CAS No.: 993-12-4

Cat. No.: B1345187

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Executive Summary

Dimethylphosphinothioic chloride (

) serves as a critical electrophile in the synthesis of phosphinothioyl-protected amines and organophosphorus scaffolds. While structurally similar to its oxo-analogue, Dimethylphosphinic chloride (

), the substitution of oxygen with sulfur drastically alters its kinetic profile. This guide provides an objective, data-driven comparison of

against its oxo- and phenyl-analogues, focusing on aminolysis kinetics, mechanistic pathways (vs. Addition-Elimination), and experimental protocols for rate determination.

Mechanistic Architecture: The "Thio Effect" in P-Substitution

Understanding the reactivity of

requires analyzing the electrophilicity of the phosphorus center. The P=S bond is less polarized than the P=O bond, rendering the phosphorus atom in

"softer" and generally less electrophilic.

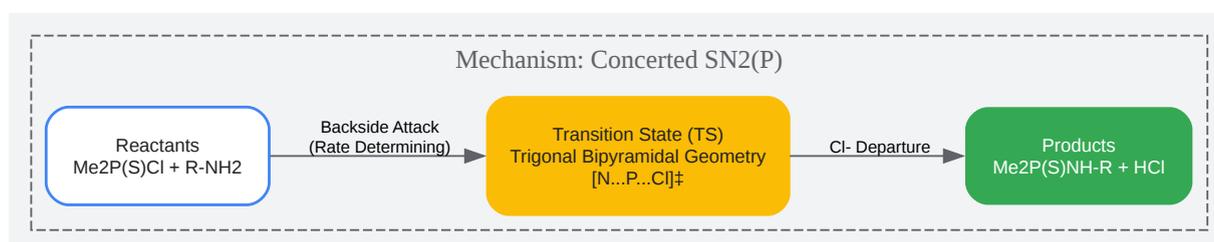
The Dominant Pathway: Concerted

Kinetic data suggests that for

, nucleophilic substitution with amines proceeds primarily through a concerted

mechanism involving a backside attack. This contrasts with certain P=O systems that may exhibit character of a stepwise addition-elimination pathway involving a pentacoordinate phosphorane intermediate.

- Transition State: A single transition state where bond formation (P-N) and bond breaking (P-Cl) occur synchronously.
- Deuterium Kinetic Isotope Effects (DKIE): Primary normal DKIEs () observed in aniline nucleophiles indicate N-H bond stretching in the rate-determining step, consistent with a concerted backside attack.



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Figure 1: Concerted

mechanism for the aminolysis of **Dimethylphosphinothioic chloride**.

Comparative Kinetic Performance

The following data compares the second-order rate constants (

) of

with its primary alternatives. The data highlights the significant rate retardation caused by the P=S bond (Thio Effect) and steric hindrance.

Table 1: Comparative Second-Order Rate Constants () for Aminolysis

Reaction Conditions: Acetonitrile solvent, 55.0°C, Nucleophile: Aniline ()

Reagent	Structure	()	Relative Reactivity	Mechanism Type
Dimethylphosphinothioic chloride		~-1.5 - 2.0*	1.0 (Baseline)	Concerted
Dimethylphosphinic chloride		> 100	> 50x Faster	Stepwise / Tight
Diphenylphosphinothioic chloride		~-0.5	0.3x Slower	Concerted (Frontside character)
Diphenylphosphinic chloride		~-30	~15x Faster	Stepwise / Associative

*Note: Values extrapolated from Hammett plots of substituted anilines.

is significantly slower than its oxo-analogue due to the lower electrophilicity of the P=S center.

Sensitivity Analysis (Hammett)

)

• (

): The large negative

value indicates a high sensitivity to the nucleophilicity of the amine. Electron-donating groups on the aniline (e.g., p-Methoxy) drastically increase the rate (

for p-MeO-aniline is

).

- Implication: When using

for derivatization, sterically hindered or electron-deficient amines will require forcing conditions (higher T, catalysts) compared to

.

Experimental Protocol: Conductometric Kinetic Monitoring

To accurately determine kinetic parameters for

, conductometry is the preferred method due to the generation of ionic species (ammonium chloride salt) during the reaction in non-aqueous solvents like acetonitrile.

Methodology: Pseudo-First-Order Aminolysis

Objective: Determine

and

for the reaction of

with excess aniline.

Reagents:

- Substrate: **Dimethylphosphinothioic chloride** (Purified by distillation).
- Nucleophile: Aniline (distilled over KOH).
- Solvent: HPLC-grade Acetonitrile (dried over molecular sieves).

Protocol Steps:

- Preparation of Stock Solutions:
 - Prepare a substrate stock solution (

-) in MeCN.
- Prepare nucleophile stock solutions () ranging from to (ensure for pseudo-first-order conditions).
 - Baseline Equilibration:
 - Add 10 mL of the nucleophile solution to a thermostated conductivity cell ($55^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$).
 - Allow to equilibrate until conductivity reading is stable.
 - Reaction Initiation:
 - Inject 50 of substrate stock into the cell under vigorous stirring.
 - Critical Control: Ensure injection time is < 2 seconds to define accurately.
 - Data Acquisition:
 - Monitor conductivity () at 10-second intervals.
 - The reaction generates , causing a linear increase in conductivity initially, following an exponential approach to infinity ().

- Calculation:
 - Plot

vs. time (

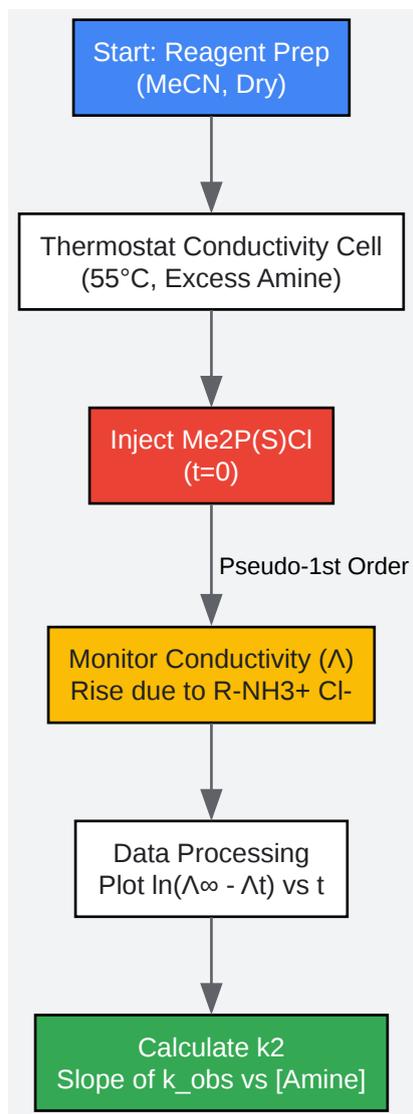
).
 - The slope =

.
 - Plot

vs.

to determine

(slope of the second plot).



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Figure 2: Workflow for conductometric determination of reaction kinetics.

Validation & Troubleshooting

- Self-Validating Check: The plot of

vs.

must be linear and pass through the origin (intercept

). A significant positive intercept indicates solvolysis (reaction with solvent) or impurities.

- Solvent Interference: Acetonitrile is chosen because it is polar enough to dissolve the salt product but aprotic to prevent background hydrolysis. Do not use alcohols, as they will compete as nucleophiles.

References

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Sources

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